

# Cholesteryl palmitate-d31 chemical properties and stability

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## Compound of Interest

Compound Name: Cholesteryl palmitate-d31

Cat. No.: B15557434

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## An In-depth Technical Guide to the Chemical Properties and Stability of **Cholesteryl Palmitate-d31**

This technical guide provides a comprehensive overview of the chemical properties and stability of **cholesteryl palmitate-d31**, a deuterated form of cholesteryl palmitate. This information is crucial for researchers, scientists, and drug development professionals utilizing this compound in their work.

## Chemical Properties

**Cholesteryl palmitate-d31** is the deuterated isotopologue of cholesteryl palmitate, where 31 hydrogen atoms on the palmitate chain have been replaced by deuterium. This isotopic labeling is valuable for tracer studies in metabolic research and as an internal standard in mass spectrometry-based analyses.

## Physicochemical Properties

The fundamental physicochemical properties of **cholesteryl palmitate-d31** are summarized in the table below. For comparative purposes, data for the non-deuterated cholesteryl palmitate are also included where available.

Property	Cholesteryl Palmitate-d31	Cholesteryl Palmitate (for comparison)
Molecular Formula	C43H45D31O2[1]	C43H76O2[2][3][4][5][6]
Molecular Weight	656.25 g/mol [1]	625.06 g/mol [3][4][7]
CAS Number	71826-32-9[1]	601-34-3[2][3][4]
Physical State	Solid[1]	White to off-white solid[5]
Purity	>98%[1]	≥98%
Melting Point	Not specified	74-77 °C[4]
Solubility	Not specified	Insoluble in water; Soluble in chloroform[5]

## Chemical Stability and Storage

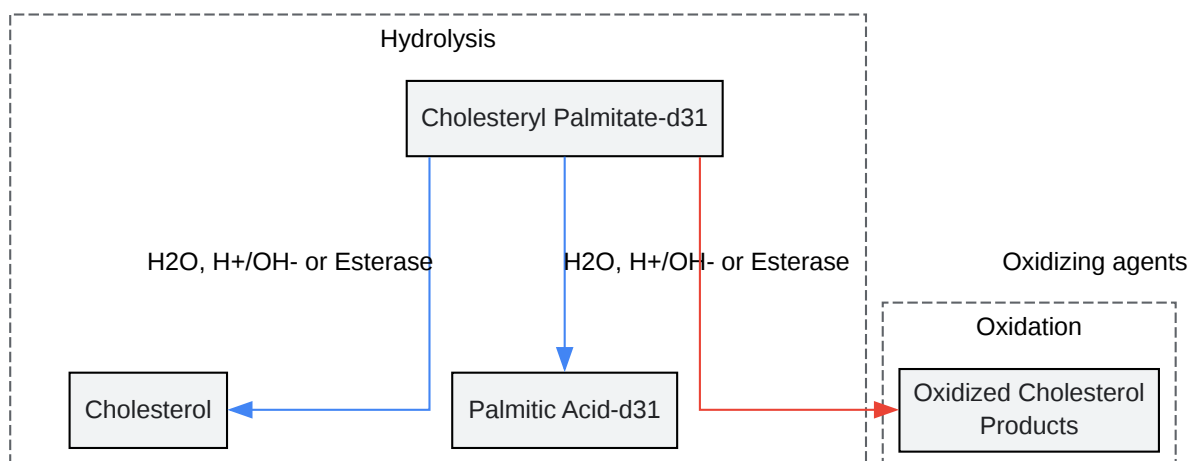
The stability of **cholesteryl palmitate-d31** is a critical factor for ensuring the integrity of experimental results. Proper storage and handling are essential to prevent degradation.

## Storage Recommendations and Incompatibilities

Parameter	Recommendation/Information
Storage Temperature	Freezer (-20°C for long-term storage)[4][6]
Light Sensitivity	Store in the dark.[6]
Moisture	Store in a dry place.[8]
Incompatible Materials	Strong acids/alkalis, strong oxidizing/reducing agents.[9]
Hazardous Decomposition	Under fire conditions, may decompose and emit toxic fumes.[9]

## Potential Degradation Pathways

The primary degradation pathway for cholesteryl esters like **cholesteryl palmitate-d31** is hydrolysis of the ester bond. This reaction can be catalyzed by acids, bases, or enzymes (esterases), yielding cholesterol and deuterated palmitic acid. Oxidation of the cholesterol moiety is another potential degradation route.



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Potential degradation pathways for **Cholesteryl Palmitate-d31**.

## Experimental Protocols

Accurate quantification and analysis of **cholesteryl palmitate-d31** require robust experimental protocols. Due to its structural similarity to the endogenous molecule, chromatographic separation followed by mass spectrometric detection is the method of choice.

## Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common technique for the quantification of cholesteryl esters. **Cholesteryl palmitate-d31** can be used as an internal standard for the quantification of endogenous cholesteryl palmitate.

Sample Preparation:

- **Lipid Extraction:** Extract lipids from the biological matrix (e.g., plasma, tissue homogenate) using a suitable solvent system, such as a mixture of chloroform and methanol.
- **Internal Standard Spiking:** Add a known amount of the deuterated internal standard (e.g., cholesteryl-d7 palmitate) to the sample prior to extraction to account for sample loss during preparation.
- **Reconstitution:** Evaporate the organic solvent and reconstitute the lipid extract in a solvent compatible with the LC mobile phase.

#### LC-MS/MS Analysis:

- **Chromatographic Separation:** Use a reverse-phase C18 column to separate cholesteryl palmitate from other lipids. A gradient elution with a mobile phase consisting of solvents like methanol, isopropanol, and water with additives such as formic acid and ammonium formate is typically employed.
- **Mass Spectrometric Detection:** Employ electrospray ionization (ESI) in positive ion mode. Monitor the precursor-to-product ion transitions for both the analyte (cholesteryl palmitate) and the internal standard (**cholesteryl palmitate-d31**) in multiple reaction monitoring (MRM) mode.

General workflow for the quantification of cholesteryl palmitate using a deuterated internal standard.

## Stability Testing Protocol

To assess the stability of **cholesteryl palmitate-d31** under various conditions, a systematic study can be designed as follows:

- **Stock Solution Preparation:** Prepare a concentrated stock solution of **cholesteryl palmitate-d31** in a suitable organic solvent (e.g., chloroform or methanol).
- **Stress Conditions:** Aliquot the stock solution into separate vials and subject them to various stress conditions, including:
  - **Temperature:** Elevated temperatures (e.g., 40°C, 60°C) and freeze-thaw cycles.

- Light: Exposure to UV and visible light.
- pH: Acidic and basic conditions by adding small amounts of acid or base.
- Oxidation: Introduction of an oxidizing agent.
- Time Points: Analyze the samples at predefined time points (e.g., 0, 24, 48, 72 hours).
- Analysis: Quantify the remaining amount of **cholesteryl palmitate-d31** at each time point using a validated analytical method, such as LC-MS/MS.
- Data Evaluation: Calculate the percentage of degradation under each condition and determine the degradation kinetics.

## Conclusion

**Cholesteryl palmitate-d31** is a valuable tool in lipid research. A thorough understanding of its chemical properties and stability is paramount for its effective use. Adherence to proper storage and handling protocols will ensure the integrity of the compound and the reliability of experimental data. The provided experimental outlines offer a starting point for the development of specific analytical and stability-testing methods.

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